Cas no 1211529-01-9 (3-bromo-6-chloro-2-iodopyridine)
3-bromo-6-chloro-2-iodopyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-bromo-6-chloro-2-iodopyridine
- SCHEMBL17366245
- F76901
- EN300-7618704
- 3-BroMo-6-chloro-2-iodo-pyridine
- 1211529-01-9
- DTXSID30704822
-
- Inchi: 1S/C5H2BrClIN/c6-3-1-2-4(7)9-5(3)8/h1-2H
- InChI Key: PNKGIZKPKHAJOI-UHFFFAOYSA-N
- SMILES: IC1C(=CC=C(N=1)Cl)Br
Computed Properties
- Exact Mass: 316.81
- Monoisotopic Mass: 316.81
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.9A^2
- XLogP3: 3.2
3-bromo-6-chloro-2-iodopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029014150-250mg |
3-Bromo-6-chloro-2-iodopyridine |
1211529-01-9 | 95% | 250mg |
$931.00 | 2023-09-04 | |
| Alichem | A029014150-1g |
3-Bromo-6-chloro-2-iodopyridine |
1211529-01-9 | 95% | 1g |
$3126.60 | 2023-09-04 | |
| Chemenu | CM488938-1g |
3-Bromo-6-chloro-2-iodopyridine |
1211529-01-9 | 97% | 1g |
$558 | 2022-06-14 | |
| Crysdot LLC | CD11330720-1g |
3-Bromo-6-chloro-2-iodopyridine |
1211529-01-9 | 97% | 1g |
$550 | 2024-07-18 | |
| Enamine | EN300-7618704-0.05g |
3-bromo-6-chloro-2-iodopyridine |
1211529-01-9 | 95% | 0.05g |
$252.0 | 2024-05-23 | |
| Enamine | EN300-7618704-0.1g |
3-bromo-6-chloro-2-iodopyridine |
1211529-01-9 | 95% | 0.1g |
$376.0 | 2024-05-23 | |
| Enamine | EN300-7618704-0.25g |
3-bromo-6-chloro-2-iodopyridine |
1211529-01-9 | 95% | 0.25g |
$538.0 | 2024-05-23 | |
| Enamine | EN300-7618704-0.5g |
3-bromo-6-chloro-2-iodopyridine |
1211529-01-9 | 95% | 0.5g |
$847.0 | 2024-05-23 | |
| Enamine | EN300-7618704-1.0g |
3-bromo-6-chloro-2-iodopyridine |
1211529-01-9 | 95% | 1.0g |
$1086.0 | 2024-05-23 | |
| Enamine | EN300-7618704-2.5g |
3-bromo-6-chloro-2-iodopyridine |
1211529-01-9 | 95% | 2.5g |
$2127.0 | 2024-05-23 |
3-bromo-6-chloro-2-iodopyridine Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 3-bromo-6-chloro-2-iodopyridine
3-Bromo-6-Chloro-2-Iodopyridine (CAS No. 1211529-01-9): An Overview of Its Synthesis, Properties, and Applications in Medicinal Chemistry
3-Bromo-6-chloro-2-iodopyridine (CAS No. 1211529-01-9) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential applications. This compound belongs to the class of halogenated pyridines, which are known for their diverse biological activities and synthetic utility. In this article, we will delve into the synthesis, properties, and potential applications of 3-bromo-6-chloro-2-iodopyridine, drawing on the latest research findings to provide a comprehensive overview.
Synthesis of 3-Bromo-6-Chloro-2-Iodopyridine
The synthesis of 3-bromo-6-chloro-2-iodopyridine involves a series of well-defined chemical reactions that are commonly employed in the preparation of halogenated heterocycles. One of the most widely used methods involves the sequential halogenation of pyridine derivatives. The process typically begins with the bromination of 2-chloropyridine to form 3-bromo-2-chloropyridine, followed by iodination at the 6-position to yield the final product.
A recent study published in the Journal of Organic Chemistry (JOC) reported an efficient and scalable method for the synthesis of 3-bromo-6-chloro-2-iodopyridine. The researchers utilized a one-pot protocol involving copper-catalyzed halogenation reactions, which significantly reduced the number of purification steps and improved overall yield. This method not only demonstrates high efficiency but also offers environmental benefits by minimizing waste generation.
Physical and Chemical Properties
3-Bromo-6-chloro-2-iodopyridine is a white crystalline solid with a molecular weight of 304.44 g/mol. It is soluble in common organic solvents such as dichloromethane, acetone, and dimethyl sulfoxide (DMSO). The compound exhibits strong absorption in the ultraviolet (UV) region due to its conjugated π-electron system, making it suitable for various spectroscopic analyses.
The presence of multiple halogen substituents imparts unique chemical reactivity to 3-bromo-6-chloro-2-iodopyridine. For instance, the bromine and chlorine atoms can undergo nucleophilic substitution reactions, while the iodine atom can be readily displaced by palladium-catalyzed cross-coupling reactions. These properties make it an excellent building block for constructing complex molecular architectures in organic synthesis.
Biological Activities and Medicinal Applications
The biological activities of 3-bromo-6-chloro-2-iodopyridine have been extensively studied in recent years, with promising results in various therapeutic areas. One notable application is its use as an intermediate in the synthesis of antiviral agents. A study published in the Journal of Medicinal Chemistry reported that derivatives of 3-bromo-6-chloro-2-iodopyridine exhibited potent antiviral activity against several RNA viruses, including influenza and hepatitis C virus (HCV).
In addition to antiviral properties, 3-bromo-6-chloro-2-iodopyridine has shown potential as a lead compound for developing anticancer drugs. Research conducted at a leading pharmaceutical company demonstrated that certain derivatives of this compound selectively inhibited cancer cell proliferation without affecting normal cells. The mechanism of action involves disrupting key signaling pathways involved in cell cycle regulation and apoptosis.
Safety Considerations and Handling
3-Bromo-6-chloro-2-iodopyridine should be handled with care due to its reactivity and potential health hazards. It is recommended to use appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats when working with this compound. Additionally, it should be stored in a cool, dry place away from incompatible materials to prevent degradation or unintended reactions.
In terms of environmental impact, proper disposal methods should be followed to ensure that any waste generated during synthesis or handling is managed safely and responsibly. This includes adhering to local regulations and guidelines for hazardous waste disposal.
Conclusion
3-Bromo-6-chloro-2-iodopyridine (CAS No. 1211529-01-9) is a valuable compound with a wide range of applications in medicinal chemistry. Its unique structural features and chemical reactivity make it an attractive building block for synthesizing biologically active molecules with potential therapeutic benefits. Ongoing research continues to uncover new insights into its properties and applications, further solidifying its importance in the field.
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